molecular formula C15H24N2 B12117649 1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- CAS No. 927995-00-4

1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-

Cat. No.: B12117649
CAS No.: 927995-00-4
M. Wt: 232.36 g/mol
InChI Key: LXSPNXPIYGSJCR-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- is a chemical compound with a complex structure that includes a pyrrolidine ring and a phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- typically involves the reaction of pyrrolidine with an appropriate phenyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific pathways involved. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidineethanamine: A simpler compound with a similar structure but lacking the phenyl group.

    alpha-[4-(1-methylethyl)phenyl]-amine: A compound with a similar phenyl group but lacking the pyrrolidine ring.

Uniqueness

1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- is unique due to its combination of a pyrrolidine ring and a phenyl group, which gives it distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it valuable in various scientific and industrial applications.

Properties

CAS No.

927995-00-4

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C15H24N2/c1-12(2)13-5-7-14(8-6-13)15(16)11-17-9-3-4-10-17/h5-8,12,15H,3-4,9-11,16H2,1-2H3

InChI Key

LXSPNXPIYGSJCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN2CCCC2)N

Origin of Product

United States

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